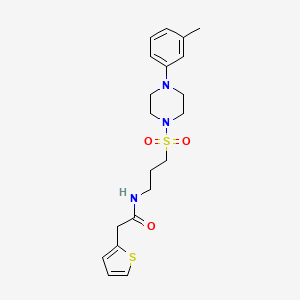

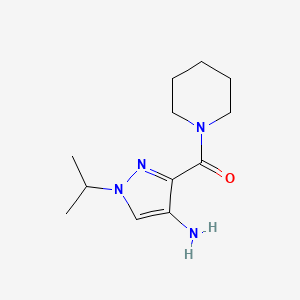

2-(thiophen-2-yl)-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-(thiophen-2-yl)-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)acetamide is a heterocyclic compound that is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural features, such as piperazine moieties and sulfonyl groups, which are known for their biological activities. These compounds are of interest in medicinal chemistry due to their potential antimicrobial and antitumor properties , as well as their role as inhibitors against Mycobacterium tuberculosis .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting with the reaction of dapson with various reagents to yield a range of derivatives, including those with acetamide, piperazine, and thiourea moieties . Another study describes the synthesis of N-substituted derivatives of a related compound through a series of reactions starting from benzenesulfonyl chloride and ethyl isonipecotate, leading to the formation of various N-aralkyl/aryl substituted 2-bromoacetamides . Similarly, the synthesis of novel morpholine, thiomorpholine, and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines involves a six-step reaction sequence, including key transformations like the Bohlmann-Rahtz and Vilsmeier-Haack-Arnold reactions .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized using microanalytical and spectroscopic analyses, including NMR, IR, and mass spectral data . These techniques provide detailed information about the molecular framework and the nature of the substituents attached to the core heterocyclic structure.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are quite diverse and include interactions with various reagents such as acetic anhydride, succinic anhydride, chloroacetyl chloride, and others to introduce different functional groups . The reactions are carefully designed to yield the desired products with specific biological activities.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-(thiophen-2-yl)-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)acetamide are not directly provided, the related compounds synthesized in these studies exhibit a range of properties that contribute to their biological activity. For instance, the antimicrobial and antitumor activities of some compounds are highlighted, with certain derivatives showing promising results compared to positive controls like Doxorubicin . The antimycobacterial activity against Mycobacterium tuberculosis is also a significant property of the synthesized quinolines, with two derivatives showing potent activity and lower cytotoxicity profiles .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Versatile Precursors : Compounds like 1,2-cyclic sulfamidates, which are structurally related to the target molecule, have been investigated for their ability to undergo regiospecific nucleophilic displacement, leading to the synthesis of thiomorpholines and piperazines. This method provides a versatile approach to generating compounds with potential biological activity (Williams et al., 2003).

- Fourier Transform Infrared Spectra : The Fourier transform infrared spectra and normal mode analysis of structurally similar compounds have shown good hypotensive activity, indicating the potential of such molecules in therapeutic applications (Singh et al., 2000).

Biological Activities

- Antibacterial, Antifungal, and Anthelmintic Activity : Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide have demonstrated significant biological activities. Molecular docking studies reveal that these compounds bind similarly to target proteins as standard drugs, indicating their potential as antibacterial, antifungal, and anthelmintic agents (Khan et al., 2019).

- Anticancer Activity : Novel 1,2-dihydropyridines, thiophenes, and thiazole derivatives possessing a sulfone moiety have shown promising in vitro anticancer activity against human breast cancer cell lines, with some compounds exhibiting better activity than the reference drug Doxorubicin (Al-Said et al., 2011).

- Antimicrobial Evaluation : Acetamide derivatives with azinane and 1,3,4-oxadiazole cores have been synthesized and evaluated for their antibacterial potentials, showing moderate inhibitory effects against various bacterial strains. These findings highlight the chemical versatility and potential therapeutic applications of these compounds (Iqbal et al., 2017).

Eigenschaften

IUPAC Name |

N-[3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylpropyl]-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O3S2/c1-17-5-2-6-18(15-17)22-9-11-23(12-10-22)28(25,26)14-4-8-21-20(24)16-19-7-3-13-27-19/h2-3,5-7,13,15H,4,8-12,14,16H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MARMXOCUIMJBJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(thiophen-2-yl)-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl (3aR,7aS)-2-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B3016501.png)

![(Z)-methyl 2-(4-chloro-2-((2-(thiophen-2-yl)quinoline-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3016504.png)

![8-(2,5-Dimethylbenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B3016507.png)

![methyl 2-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-amido)-1,3-thiazole-5-carboxylate](/img/structure/B3016509.png)

![(E)-N-[1-(2,6-Dichloropyrimidin-4-yl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B3016510.png)

![2-[(2-chloroacetyl)-methylamino]-N-(2-ethylphenyl)acetamide](/img/structure/B3016519.png)

![3-methyl-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide](/img/structure/B3016521.png)